7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are versatile scaffolds in drug design and have been used in various areas of medicinal chemistry . They have been proposed as possible surrogates of the purine ring, bio-isosteres of the carboxylic acid functional group, and the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various synthetic approaches . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is relatively simple, yet versatile . In the crystal structure, the dihedral angles between the benzene ring and pyrazolopyrimidine are significant .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been used in various chemical reactions. For example, they have been used as potent and selective cyclooxygenase-2 (COX-2) inhibitors .Scientific Research Applications
Antitumor Activity
Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit marked inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, displaying promising anticancer activities. The synthesis and crystal structure of these compounds have been investigated to enhance their therapeutic potential against cancer (Jin Liu et al., 2020).
Anti-Mycobacterial Activity
Further research into pyrazolo[1,5-a]pyrimidine derivatives has identified them as potent inhibitors of mycobacterial ATP synthase, offering a new avenue for the treatment of Mycobacterium tuberculosis. The structure–activity relationship studies of these compounds have led to the identification of specific analogues that demonstrate potent in vitro growth inhibition of M.tb, highlighting their potential as novel therapeutics for tuberculosis (H. Sutherland et al., 2022).
Adenosine Receptor Antagonism
Research on the synthesis of tritium-labeled SCH 58261, a non-xanthine A2A adenosine receptor antagonist, provides insights into the role of pyrazolo[1,5-a]pyrimidine derivatives in neuroscience. These compounds bind A2A receptors in rat striatal membranes, suggesting their use in further characterization of the A2A adenosine receptor subtype and their potential application in neurological disorders (P. Baraldi et al., 1996).
Organometallic Complexes for Cancer Therapy
The development of rhenium(I) complexes based on pyrazolo[1,5-a]pyrimidine ligands demonstrates a novel approach to cancer therapy. These complexes have shown potent cytotoxic nature against HCT116 cells, with some exhibiting better activity than standard drugs like cisplatin. Molecular docking studies suggest these complexes bind in the groove mode, offering insights into their mechanism of action and potential for therapeutic applications (Reena R. Varma et al., 2020).
Antimicrobial Applications
Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and shown to possess good inhibitory activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new antimicrobial agents (Cherkupally Sanjeeva Reddy et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle pathway . This disruption can lead to the halt of cell proliferation, particularly in cancer cells where rapid and uncontrolled cell division is a characteristic feature .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . It has shown superior cytotoxic activities against certain cell lines . Additionally, it induces apoptosis within cells , leading to programmed cell death.
Future Directions
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . Future research may focus on further exploring these properties and potential applications.
Properties
IUPAC Name |
7-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2FN3O/c23-14-3-6-16(18(24)11-14)20-7-8-21(29-20)19-9-10-26-22-17(12-27-28(19)22)13-1-4-15(25)5-2-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRLNIXUBREQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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